Rev 5901
Overview
Description
REV-5901 is a compound known for its role as a leukotriene receptor antagonist and a 5-lipoxygenase inhibitor. REV-5901 has shown promise in inhibiting the growth of colon carcinoma in vivo .
Mechanism of Action
Target of Action
Alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, also known as Rev 5901, primarily targets the 5-lipoxygenase (5-LOX) enzyme and leukotriene receptors . These targets play a crucial role in the conversion of polyunsaturated fatty acids into biologically active metabolites such as inflammatory mediators—prostaglandins and leukotrienes .
Mode of Action
This compound interacts with its targets by inhibiting the 5-LOX enzyme and antagonizing leukotriene receptors . This interaction results in the suppression of the conversion of arachidonic acid into biologically active metabolites . Additionally, this compound has been reported to induce apoptosis by activating caspases, causing cellular morphological changes that result in a more differentiated phenotype, and inhibiting cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipoxygenase pathway. By inhibiting the 5-LOX enzyme, this compound prevents the conversion of arachidonic acid into leukotrienes . This action disrupts the signaling molecules such as hydroperoxy fatty acids, leukotrienes, resolvins, and lipoxins , which can have downstream effects on inflammation and cancer development.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of caspase-dependent apoptosis and autophagy . In the presence of an autophagy inhibitor, an increased mortality of cells was observed, implying a cytoprotective role of autophagy . These effects contribute to the compound’s anticancer potential.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an autophagy inhibitor can enhance the mortality of cells . .
Biochemical Analysis
Biochemical Properties
Rev 5901 plays a crucial role in biochemical reactions. It interacts with enzymes and proteins, particularly lipoxygenases, which convert polyunsaturated fatty acids into biologically active metabolites such as inflammatory mediators—prostaglandins and leukotrienes . The inhibition of lipoxygenases by this compound is increasingly employed in the treatment of cancer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, cellular morphological changes resulting in a more differentiated phenotype, and cell growth inhibition . In the presence of chloroquine, an autophagy inhibitor, an increased mortality of cells was observed, implying a cytoprotective role of autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been shown to be a competitive antagonist of peptidoleukotrienes, with a Ki value of 0.7 microM vs. [3H]leukotriene D4 ( [3H]-LTD4) binding to membranes from guinea pig lung . It induces caspase-dependent apoptosis and autophagy .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to have significant effects on cellular function. A 48-hour treatment resulted in diminished cell viability
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study where tumors were induced in BALB/c mice, the animals were treated with potential inhibitors including this compound in a dosage of 30 mg/kg . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the lipoxygenase metabolic pathway. Lipoxygenases convert arachidonic acid into biologically active metabolites . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.
Chemical Reactions Analysis
REV-5901 undergoes various chemical reactions, including:
Oxidation: REV-5901 can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: REV-5901 can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
REV-5901 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool to study leukotriene receptors and 5-lipoxygenase pathways.
Biology: Investigated for its role in inhibiting the growth of cancer cells, particularly colon carcinoma.
Medicine: Explored for its potential in treating asthma and myocardial infarction.
Industry: While not widely used in industrial applications, REV-5901 serves as a valuable research compound in pharmaceutical development.
Comparison with Similar Compounds
REV-5901 is compared with other similar compounds, such as:
CarbZDNaph: A naphthalene-based analog of REV-5901 with similar inhibitory effects on 5-lipoxygenase.
CarbZDChin: A quinoline-based analog that has shown stronger effects on malignant cell growth compared to REV-5901.
These analogs highlight the uniqueness of REV-5901 in terms of its specific molecular structure and its role as a leukotriene receptor antagonist and 5-lipoxygenase inhibitor.
Properties
IUPAC Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLOEMCOOZSCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906795 | |
Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101910-24-1 | |
Record name | alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REV 5901 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REV-5901 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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